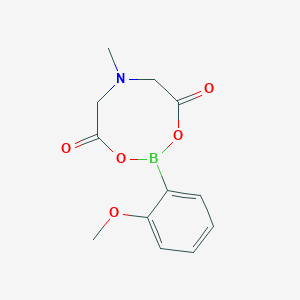

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Descripción general

Descripción

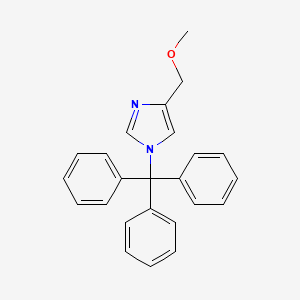

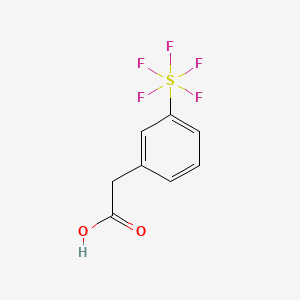

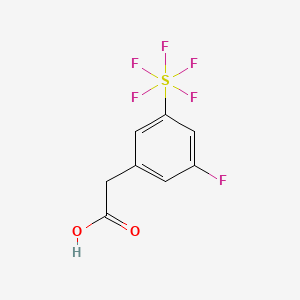

The compound “2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a dioxazaborocane group, which is a heterocyclic compound containing oxygen, nitrogen, and boron atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. For instance, compounds with methoxyphenyl groups can be synthesized from 2-methoxyphenol . The dioxazaborocane group might be synthesized from a suitable boronic acid .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the dioxazaborocane group would introduce heteroatoms into the structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the methoxy group in the methoxyphenyl part might participate in electrophilic aromatic substitution reactions . The dioxazaborocane group could potentially undergo reactions at the boron atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxyphenyl group could increase its solubility in organic solvents . The dioxazaborocane group might influence its reactivity with other compounds .Aplicaciones Científicas De Investigación

Flame Retardant Applications

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been utilized in the chemical modification of polymers to enhance their flame retardant properties. Specifically, its incorporation into the polymer backbone of polystyrene significantly reduces flammability. Studies have shown that the boronated styrenes, including this compound, are effective as reactive flame retardants (FRs) (Wiącek et al., 2015).

Synthesis and Structural Applications

This compound has also been involved in the synthesis of various ortho-functionalized arylboronic acids. It has been used as an intermediate in the preparation of sterically hindered structures, showcasing its versatility in organic synthesis and structural applications (Da̧browski et al., 2007).

Medical Research

Although your requirements exclude information related to drug use, dosage, and side effects, it's important to note that derivatives and related compounds of 2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been explored in various medical and pharmacological research contexts. This includes studies on their antioxidant and anticancer activities (Tumosienė et al., 2020).

Corrosion Inhibition

Research has also focused on the use of related compounds as corrosion inhibitors. Their effectiveness in protecting metals in acidic solutions highlights their potential in industrial applications, particularly in the context of green and environmentally friendly substances (Chafiq et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOPQDDYDUVKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)